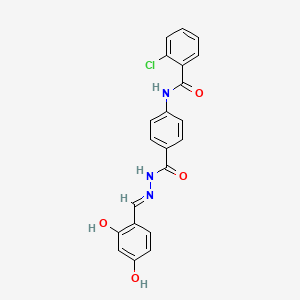

(E)-2-chloro-N-(4-(2-(2,4-dihydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-2-chloro-N-(4-(2-(2,4-dihydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide” is a chemical compound with the linear formula C16H14ClN3O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The synthesis process is characterized by FTIR, NMR, and UV spectroscopic techniques along with mass spectrometry .Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula C16H14ClN3O4 . It has a molecular weight of 347.761 .Chemical Reactions Analysis

The compound undergoes various chemical reactions, including the hydroxylation of tyrosine to give 3,4-dihydroxyphenylalanine (DOPA) and the oxidation of DOPA to DOPAquinone .Physical And Chemical Properties Analysis

The compound is a light red solid with a melting point of 184.7–185.6 °C . It has been characterized by FTIR with peaks at 3315 (NH), 3190 (OH), 1645 (C=O), 1590, 1523, 1482, 1429 (C=N, C=C) .Scientific Research Applications

- The compound’s derivatives have been investigated as potential antiviral agents. Specifically, a new series of 4-(2-nitrophenoxy)benzamide derivatives were designed and synthesized to target deubiquitinase (DUB) enzymes in viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 .

- The compound undergoes a reaction to form Schiff bases. For instance, the appearance of a signal in the IR spectrum at 1586–1604 cm⁻¹ confirms the conversion of 2-(benzamido)benzohydrazide to its Schiff bases .

Antiviral Properties

Schiff Base Formation

Biosynthesis of 2,4-Dihydroxybutyric Acid (2,4-DHB)

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-N-[4-[[(E)-(2,4-dihydroxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O4/c22-18-4-2-1-3-17(18)21(29)24-15-8-5-13(6-9-15)20(28)25-23-12-14-7-10-16(26)11-19(14)27/h1-12,26-27H,(H,24,29)(H,25,28)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXKJWULSMJCCA-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-chloro-N-(4-(2-(2,4-dihydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788945.png)

![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)

![8-fluoro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B2788956.png)